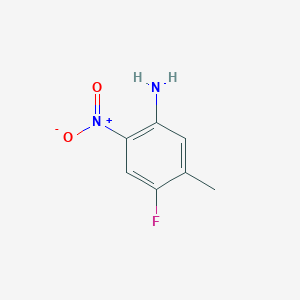

4-Fluoro-5-methyl-2-nitroaniline

Description

4-Fluoro-5-methyl-2-nitroaniline (CAS: 97389-10-1) is a fluorinated aromatic amine with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol . Structurally, it features a nitro (-NO₂) group at position 2, a fluorine atom at position 4, and a methyl (-CH₃) substituent at position 5 on the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its electron-withdrawing nitro and fluorine groups, which enhance its reactivity in electrophilic and nucleophilic substitution reactions .

Properties

IUPAC Name |

4-fluoro-5-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZLGCQRNQTZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539338 | |

| Record name | 4-Fluoro-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97389-10-1 | |

| Record name | 4-Fluoro-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-2-nitroaniline typically involves the nitration of 4-fluoro-2-methylaniline. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration. The reaction is as follows: [ \text{4-Fluoro-2-methylaniline} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed:

Reduction: 4-Fluoro-5-methyl-2-aminobenzene.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-5-methyl-2-nitroaniline is utilized in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Fluoro-5-methyl-2-nitroaniline with five related compounds, focusing on structural features, physical properties, and synthetic applications:

Key Observations:

Positional Isomerism : The positions of fluorine, nitro, and methyl groups significantly influence reactivity. For example, 5-Fluoro-2-methyl-4-nitroaniline (CAS: 633327-50-1) shares the same molecular formula as the target compound but exhibits distinct reactivity due to the nitro group at position 4 instead of position 2 .

Substituent Effects :

- Electron-Withdrawing Groups : The nitro group enhances electrophilic substitution at meta/para positions, while fluorine directs reactions through inductive effects .

- Methyl vs. Methoxy : The methyl group in This compound provides steric hindrance, whereas methoxy in 4-Methoxy-5-methyl-2-nitroaniline offers electron-donating resonance effects, altering solubility and reaction pathways .

Thermal Stability: Compounds like 2-Fluoro-4-nitroaniline (mp 99–101°C) demonstrate higher thermal stability compared to non-crystalline analogs, which is critical for high-temperature syntheses .

Biological Activity

4-Fluoro-5-methyl-2-nitroaniline is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into its biochemical properties, mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

This compound (C7H7FN2O2) features a fluorine atom at the para position, a methyl group at the meta position, and a nitro group at the ortho position of the aniline ring. This configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H7FN2O2 |

| Molecular Weight | 168.14 g/mol |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

| Melting Point | Approx. 70-75 °C |

Target Interactions

Nitroanilines, including this compound, often interact with various biological targets such as enzymes and receptors. The nitro group can undergo reduction to form amines, which may further participate in nucleophilic attacks on electrophilic sites within proteins.

Biochemical Pathways

Research indicates that this compound may influence multiple biochemical pathways, particularly those involved in cell signaling and metabolic processes. Its ability to act as a substrate or inhibitor for specific enzymes could lead to diverse biological effects.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which raises potential neuropharmacological applications.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic functions.

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent.

- Anticancer Activity : In vitro studies on human cancer cell lines have shown that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM across different cancer types.

Applications in Research and Industry

This compound is utilized across several fields:

- Organic Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development : Investigated for its potential use in developing new antimicrobial and anticancer drugs.

- Dyes and Pigments : Employed in the production of various dyes due to its chemical stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.